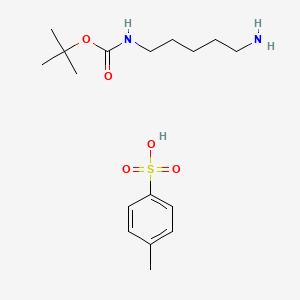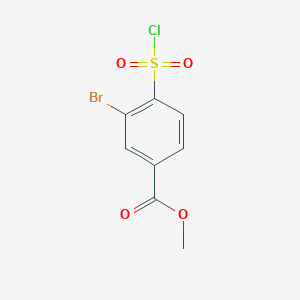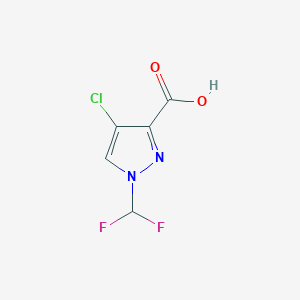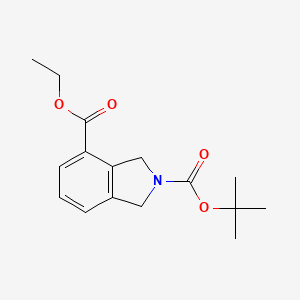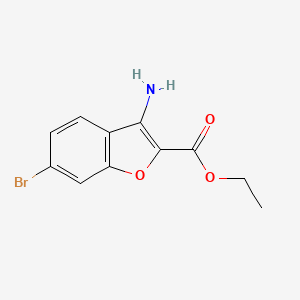
7-Chloroquinoline-4-carbonitrile
Overview
Description
7-Chloroquinoline-4-carbonitrile is a quinoline compound used as an intermediate in the synthesis of other biologically active compounds . It has been shown to be an antiproliferative agent with a hydroxyl group, amino group, and a functionalized aromatic ring . It also has been shown to be useful as a reagent in organic chemistry due to its electrophilic properties .
Synthesis Analysis
The synthesis of this compound involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
Molecular Structure Analysis
The molecular formula of this compound is C10H5ClN2 . Its molecular weight is 188.61 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.61 g/mol and a molecular formula of C10H5ClN2 .
Scientific Research Applications
Synthesis and Chemical Reactions
7-Chloroquinoline-4-carbonitrile derivatives have been studied for their synthesis and chemical reactions. These compounds have been used in producing biologically active compounds, leveraging various synthetic methods and chemical reactions. The focus has been on reactions involving chloro substituents and cyano substituents, indicating a broad scope of chemical versatility (Mekheimer et al., 2019).
Spectroscopic and Photophysical Properties
The spectroscopic and photophysical properties of this compound derivatives have been explored, demonstrating their potential in various applications. A study synthesized a new fluorescent derivative containing 1,2,3-triazole moiety. This study provided insights into the compound's optimized structural parameters, electronic properties, and photophysical behavior. These derivatives exhibit significant nonlinear optical properties and have been identified as potential materials for such applications (Singh, Singh, & Khurana, 2017).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of this compound derivatives have been conducted. These studies have revealed that such compounds could be efficient multifunctional materials, with an emphasis on their structural, electronic, and optical properties. The understanding of these properties is crucial for the development of new materials in the field of optoelectronics (Irfan et al., 2020).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. These studies involve computational approaches to evaluate the adsorption and inhibition properties on iron surfaces. Such research is pivotal in developing new corrosion inhibitors for industrial applications (Erdoğan et al., 2017).
Anticancer Potential
Some derivatives of this compound have shown anticancer activity. These compounds have been tested for their potential to bind to specific proteins related to cancer, such as s-Catenin in colorectal cancer. Such studies contribute significantly to cancer research, especially in the development of new therapeutic strategies (Mansour et al., 2021).
Antibacterial and Antioxidant Activities
The synthesis of novel 7-Chloroquinoline derivatives has been explored for their antibacterial and antioxidant activities. These compounds have been screened for activity against various bacterial strains and evaluated for their radical scavenging ability. This research is crucial for the development of new antibacterial and antioxidant agents (Abdi et al., 2021).
Mechanism of Action
Target of Action
It’s known that 4-aminoquinoline nucleus, a similar compound, is used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .
Biochemical Pathways
It’s known that similar compounds, such as 4-aminoquinoline nucleus, are used in designing bioactive compounds that affect various biochemical pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .
Pharmacokinetics
The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Result of Action
It’s known that similar compounds, such as 4-aminoquinoline nucleus, have anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
It’s known that the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Safety and Hazards
While specific safety and hazard information for 7-Chloroquinoline-4-carbonitrile is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Chloroquinoline-4-carbonitrile are largely determined by its interactions with various biomolecules. For instance, it has been found that this compound can interact with different enzymes and proteins, influencing their function and activity . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and the physiological conditions of the environment .
Cellular Effects
This compound can exert various effects on cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific type of cell and the concentration of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to certain proteins or enzymes, leading to their activation or inhibition . Additionally, this compound can influence gene expression, leading to changes in the production of certain proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects it may have on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain effects may only be observed at certain threshold dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound can be involved in various metabolic pathways. It can interact with certain enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound can be transported and distributed in various ways. This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of the compound .
Subcellular Localization
The subcellular localization of this compound can be influenced by various factors. For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
7-chloroquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKFPVERGJTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





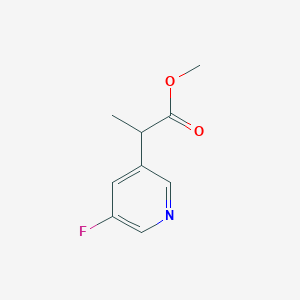
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)

